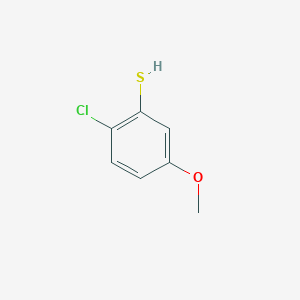

2-Chloro-5-methoxybenzenethiol

Übersicht

Beschreibung

2-Chloro-5-methoxybenzenethiol is a chemical compound with the molecular formula C7H7ClOS . It is used in various chemical synthesis studies .

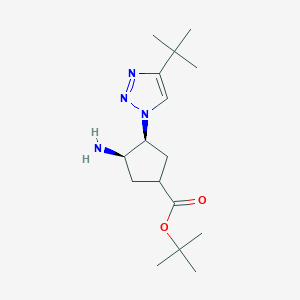

Molecular Structure Analysis

The molecular structure of 2-Chloro-5-methoxybenzenethiol consists of a benzene ring substituted with a chlorine atom, a methoxy group, and a thiol group . The average mass of the molecule is 174.648 Da .Wissenschaftliche Forschungsanwendungen

Antimicrobial Evaluation

2-Chloro-5-methoxybenzenethiol derivatives have been studied for their potential as antimicrobial agents. Jampílek et al. (2007) researched arylsulfanylpyrazinecarboxylic acid derivatives, derived from chloropyrazine-2-carboxylic acid and methoxybenzenethiols, for antifungal and antitubercular properties. Their study revealed compounds with significant growth inhibition of Mycobacterium tuberculosis at specific concentrations, indicating potential use as new antituberculotics (Jampílek, Doležal, & Buchta, 2007).

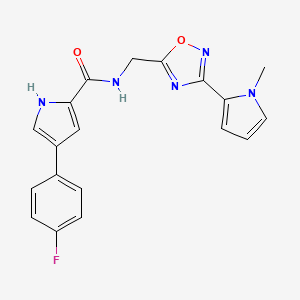

Synthesis of Pharmaceuticals

Methoxybenzenethiols, including 2-chloro-5-methoxybenzenethiol, play a role in synthesizing pharmaceutical compounds. Gupta et al. (2002) synthesized chloro-methoxyphenothiazines, which are known for their diverse medicinal applications such as antihistamines, anti-inflammatory drugs, and antipsychotics, through Smiles rearrangement involving 2-chloro-5-methoxybenzenethiol (Gupta, Gupta, Gupta, & Senthil Kumar, 2002).

Solid Phase Synthesis

2-Chloro-5-methoxybenzenethiol is used in solid-phase synthesis of complex organic compounds. Mourtas et al. (2001) demonstrated the synthesis of benzothiazolyl compounds using 2-aminobenzenethiol, which is structurally related to 2-chloro-5-methoxybenzenethiol, highlighting the role of these compounds in advanced organic synthesis techniques (Mourtas, Gatos, & Barlos, 2001).

Reactivity in Water Treatment

The reactivity of chlorine constituents with methoxybenzenes, including derivatives of 2-chloro-5-methoxybenzenethiol, has implications in water treatment. Sivey and Roberts (2012) researched the reactivity of free chlorine with aromatic ethers, providing insights into disinfection byproduct formation in water treatment processes (Sivey & Roberts, 2012).

Synthesis of Anticonvulsant Agents

2-Chloro-5-methoxybenzenethiol derivatives have been studied for their potential in creating anticonvulsant drugs. Faizi et al. (2017) synthesized benzodiazepine receptor agonists with 4-methoxybenzenethiol derivatives, showing significant anticonvulsant and sedative-hypnotic activities (Faizi et al., 2017).

Eigenschaften

IUPAC Name |

2-chloro-5-methoxybenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClOS/c1-9-5-2-3-6(8)7(10)4-5/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTMQMZONISRXFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Cl)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-methoxybenzenethiol | |

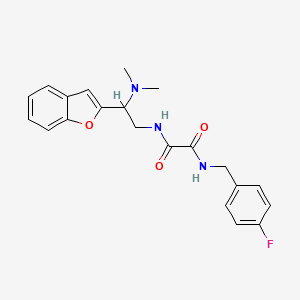

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-ethylsulfonylphenyl)acetamide](/img/structure/B2383816.png)

![methyl 3-(2-chloro-6-fluorophenyl)-5-[(Z)-1-(dimethylamino)-4,4,4-trifluoro-3-oxobut-1-en-2-yl]-1,2-oxazole-4-carboxylate](/img/structure/B2383818.png)

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2383822.png)

![1-[4-(Ethylsulfanyl)phenyl]-2,2,2-trifluoroethan-1-ol](/img/structure/B2383828.png)

![2-Cyclopentyl-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2383831.png)

![N-allyl-1-(4-chlorophenyl)-4-(phenoxymethyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B2383832.png)

![methyl 4-{[(5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate](/img/structure/B2383833.png)

![1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole](/img/structure/B2383835.png)